molecular formula C10H8ClN3OS B2473440 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide CAS No. 69542-81-0

2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide

Cat. No.: B2473440
CAS No.: 69542-81-0
M. Wt: 253.7
InChI Key: BCFLSWYMFFIYMR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a carbohydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, under controlled temperature and time conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted thiazole derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide include other thiazole derivatives, such as:

Uniqueness

This compound is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties to the compound. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other thiazole derivatives .

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-7-3-1-6(2-4-7)10-13-8(5-16-10)9(15)14-12/h1-5H,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFLSWYMFFIYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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